Bis[3,5-bis(trifluoromethyl)phenyl]acetylene

Catalog No.
S3330296
CAS No.
397864-20-9
M.F
C18H6F12
M. Wt
450.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis[3,5-bis(trifluoromethyl)phenyl]acetylene

CAS Number

397864-20-9

Product Name

Bis[3,5-bis(trifluoromethyl)phenyl]acetylene

IUPAC Name

1-[2-[3,5-bis(trifluoromethyl)phenyl]ethynyl]-3,5-bis(trifluoromethyl)benzene

Molecular Formula

C18H6F12

Molecular Weight

450.2 g/mol

InChI

InChI=1S/C18H6F12/c19-15(20,21)11-3-9(4-12(7-11)16(22,23)24)1-2-10-5-13(17(25,26)27)8-14(6-10)18(28,29)30/h3-8H

InChI Key

UOIKFKIMHPBEQF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Bis[3,5-bis(trifluoromethyl)phenyl]acetylene is a complex organic compound characterized by its unique molecular structure, which features two 3,5-bis(trifluoromethyl)phenyl groups connected by an acetylene linkage. The chemical formula for this compound is C16H10F12C_{16}H_{10}F_{12}, and it is known for its significant electron-withdrawing trifluoromethyl groups, which enhance its chemical stability and reactivity in various applications. The presence of these groups also influences the compound's physical properties, such as solubility and boiling point.

Typical of aromatic compounds, including:

  • Electrophilic Aromatic Substitution: The trifluoromethyl groups can direct electrophiles to the ortho and para positions on the phenyl rings.
  • Nucleophilic Substitution: The electron-withdrawing nature of the trifluoromethyl groups can facilitate nucleophilic attacks on the aromatic system.
  • Coupling Reactions: The acetylene moiety allows for coupling reactions with other organic compounds, enabling the formation of larger and more complex molecules.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological or chemical properties.

Research indicates that compounds containing trifluoromethyl groups often possess notable biological activities. Specifically, bis[3,5-bis(trifluoromethyl)phenyl]acetylene may exhibit:

  • Antimicrobial Properties: Trifluoromethylated compounds have been shown to possess antimicrobial activity due to their lipophilicity and ability to penetrate biological membranes effectively.
  • Anticancer Activity: Some studies suggest that similar compounds can inhibit cancer cell proliferation, likely due to their ability to interact with cellular targets involved in growth regulation.

The synthesis of bis[3,5-bis(trifluoromethyl)phenyl]acetylene can be achieved through several methods:

  • From 3,5-bis(trifluoromethyl)acetophenone: This approach involves the reaction of 3,5-bis(trifluoromethyl)acetophenone with acetylene under appropriate conditions, often requiring catalysts or specific solvents to promote the reaction.
  • Grignard Reactions: Starting from 3,5-bis(trifluoromethyl)bromobenzene, this method utilizes Grignard reagents to introduce the acetylene group.
  • Oxidative Coupling: Utilizing oxidative conditions can facilitate the coupling of phenyl groups to form the desired acetylene linkages.

Each method has its advantages and limitations regarding yield and purity of the final product.

Bis[3,5-bis(trifluoromethyl)phenyl]acetylene finds applications in various fields:

  • Material Science: Its unique properties make it suitable for developing high-performance materials with specific thermal and electrical characteristics.
  • Pharmaceutical Chemistry: As a versatile intermediate, it can be used in synthesizing pharmaceuticals where trifluoromethylated structures are beneficial for enhancing bioactivity.
  • Agricultural Chemicals: Similar compounds have been utilized in developing agrochemicals due to their effectiveness against pests and diseases.

Interaction studies involving bis[3,5-bis(trifluoromethyl)phenyl]acetylene often focus on its reactivity with biological molecules or other chemical species. These studies help elucidate:

  • Binding Affinities: Understanding how this compound interacts with enzymes or receptors can provide insights into its potential therapeutic uses.
  • Metabolic Stability: Investigating how it is metabolized in biological systems can reveal its pharmacokinetic properties.

Such studies are crucial for assessing safety and efficacy in potential applications.

Several compounds share structural similarities with bis[3,5-bis(trifluoromethyl)phenyl]acetylene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Ethynyl-3,5-bis(trifluoromethyl)benzeneC10H4F6C_{10}H_{4}F_{6}Contains a single ethynyl group
3-Bromo-1-(3,5-bis(trifluoromethyl)phenyl)prop-2-yneC10H6F6BrC_{10}H_{6}F_{6}BrIncorporates a bromine atom
1-(3-Bromo-4-trifluoromethylphenyl)-2-propyn-1-olC10H8F6BrOC_{10}H_{8}F_{6}BrOContains hydroxyl functional group

Uniqueness

The uniqueness of bis[3,5-bis(trifluoromethyl)phenyl]acetylene lies in its dual trifluoromethyl substitution on both phenyl rings combined with an acetylene linkage. This specific configuration enhances its potential reactivity and stability compared to similar compounds that may lack one or both features.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal catalysis remains the cornerstone for constructing the acetylene core of bis[3,5-bis(trifluoromethyl)phenyl]acetylene. The Sonogashira coupling is particularly prominent, enabling direct coupling of halogenated aryl precursors with terminal alkynes. For example, a one-pot desilylation-Sonogashira protocol has been demonstrated to convert bis(phenylethynyl)diphenylsilane into symmetrically substituted diarylacetylenes under palladium/copper catalysis. This method achieves yields of 70–84% for derivatives like bis(4-trifluoromethylphenyl)acetylene by reacting iodinated 3,5-bis(trifluoromethyl)benzene with trimethylsilylacetylene, followed by desilylation.

Key catalytic systems include:

  • Pd(PPh₃)₂Cl₂/CuI in tetrahydrofuran (THF) with triethylamine, optimizing electron transfer between the alkyne and aryl halide.
  • Pd(OAc)₂ with Xantphos ligands, enhancing stability of the palladium intermediate during oxidative addition.

Table 1: Catalytic Systems for Sonogashira Coupling

Catalyst SystemSolventTemperature (°C)Yield (%)
Pd(PPh₃)₂Cl₂/CuI/Et₃NTHF8082
Pd(OAc)₂/XantphosToluene10078

Mechanistic studies highlight the role of copper(I) acetylides in transmetallation steps, which transfer the alkyne moiety to the palladium center before reductive elimination. Side reactions, such as homocoupling or over-alkynylation, are mitigated by strict control of stoichiometry and catalyst loading.

Organometallic Intermediate Utilization in Stepwise Assembly

The synthesis frequently employs Grignard reagents to generate intermediates. For instance, 3,5-bis(trifluoromethyl)phenylmagnesium bromide (0.5 M in THF) reacts with acetaldehyde to form 3,5-bis(trifluoromethyl)phenyl-1-hydroxyethane, which is subsequently oxidized to the corresponding acetophenone. This acetophenone derivative serves as a precursor for acetylene formation via dehydrohalogenation or elimination reactions.

Critical steps include:

  • Formation of the Grignard reagent:
    $$ \text{3,5-Bis(trifluoromethyl)bromobenzene + Mg → 3,5-Bis(trifluoromethyl)phenylmagnesium bromide} $$ .
  • Nucleophilic addition to carbonyl compounds:
    $$ \text{R-MgBr + CH₃CHO → R-CH(OH)-CH₃} $$ .
  • Oxidation to acetophenone derivatives:
    $$ \text{R-CH(OH)-CH₃ + H₂O₂ → R-CO-CH₃} $$ .

Industrial protocols often bypass intermediate purification, directly subjecting crude hydroxyethane derivatives to oxidation, thereby streamlining the process.

Solvent Systems and Reaction Kinetics Optimization

Solvent choice profoundly impacts reaction rates and selectivity. Polar aprotic solvents like THF and dichloromethane are preferred for Grignard and Sonogashira reactions due to their ability to stabilize ionic intermediates. For example, THF’s moderate polarity facilitates the solvation of magnesium ions in Grignard reagents, enhancing their nucleophilicity.

Kinetic studies reveal that Sonogashira coupling in THF follows second-order kinetics, with rate constants (k) increasing linearly with Pd catalyst concentration. Elevated temperatures (80–100°C) accelerate oxidative addition but risk side reactions, necessitating precise thermal control.

Table 2: Solvent Effects on Reaction Efficiency

SolventDielectric ConstantReaction Rate (k, M⁻¹s⁻¹)
THF7.50.045
Toluene2.40.028
Dichloromethane8.90.039

Additives like molecular sieves or anhydrous salts (e.g., MgSO₄) are employed to scavenge trace water, preventing hydrolysis of sensitive intermediates.

XLogP3

7.5

Dates

Modify: 2024-02-18

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